5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound . It is a part of the triazole family, which are nitrogenous heterocyclic moieties that have a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis process often involves the union of a great number of potential synthetic substances in laboratories around the world . The synthesis of triazolo[1,5-a]pyrimidines has been reported in the literature , and the process often involves specific reaction conditions .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is characterized by the presence of a triazole nucleus, which contains two carbon and three nitrogen atoms . The structure also includes a trifluoromethyl group (CF3) and a carboxylic acid group (COOH) .Chemical Reactions Analysis
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid include its empirical formula (C7H4F3NO2), molecular weight (191.11), and its form as a powder . Its melting point is reported to be between 133-137 °C .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis . It is a part of a class of compounds known as 1,2,4-triazolo[1,5-a]pyridines, which are synthesized from enaminonitriles and benzohydrazides . The synthesis process involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Medicinal Chemistry
1,2,4-triazolo[1,5-a]pyridine, a core structure in this compound, is found in numerous natural products exhibiting immense biological activities . It is an actively pursued area of research in medicinal chemistry .
Pharmacological Activities
This compound exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These inhibitors have potential applications in the treatment of various diseases.
Treatment of Diseases
These types of compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . This makes them valuable in the field of drug discovery and development.
Material Sciences
Apart from their biological activities, these types of compounds also have various applications in the material sciences fields . However, the exact applications in this field are not specified in the sources.
RNase H Inhibition
1,2,4-Triazolo[1,5-a]pyrimidines, a related class of compounds, have been studied as a novel class of inhibitors of the RNase H enzyme . Although it’s not directly mentioned, there’s a possibility that “5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid” might also exhibit similar activity.
Mechanism of Action
Safety and Hazards
The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3, which refers to specific target organ toxicity - single exposure, category 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
Future Directions
The future directions for the study of triazole compounds like 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .
properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5-12-6(7(15)16)13-14(4)5/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTGOYTZJAHMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
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